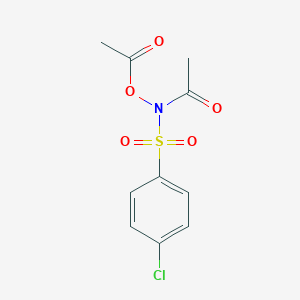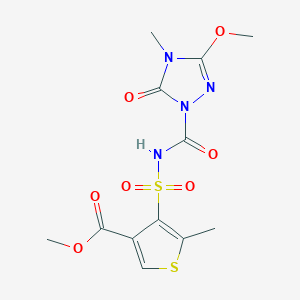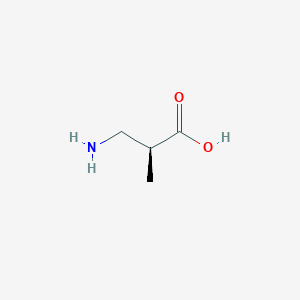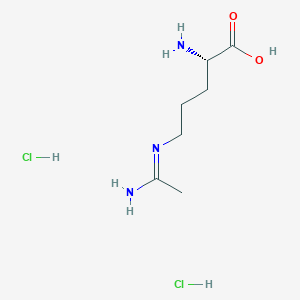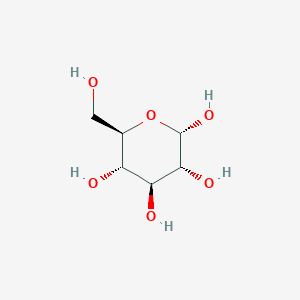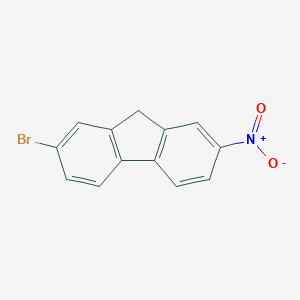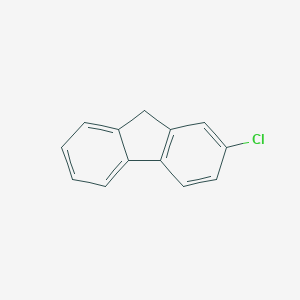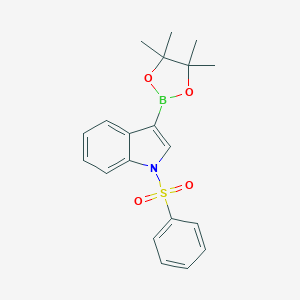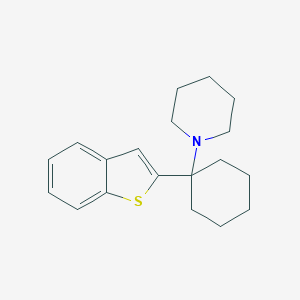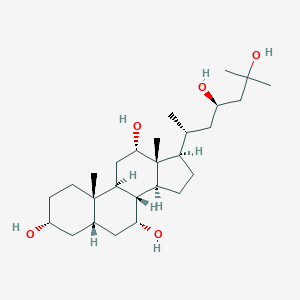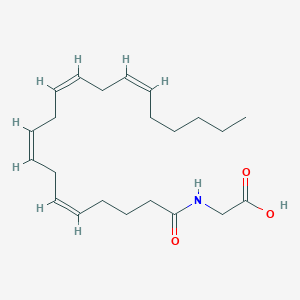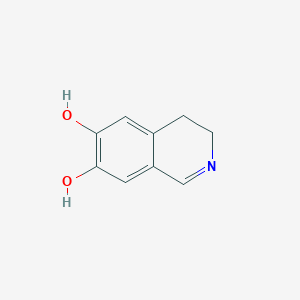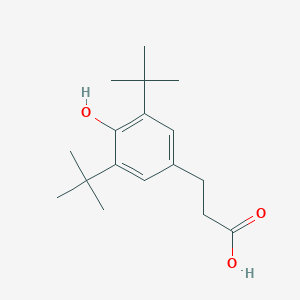
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid
Vue d'ensemble
Description
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, also known as Fenozan, is a chemical compound with the molecular formula C17H26O3 . It is used as an antioxidant group to modify esters, which are useful in many fields such as lubricating oil and cutting compounds .
Molecular Structure Analysis
The molecular weight of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid is 278.39 g/mol . The IUPAC name for this compound is 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid .Physical And Chemical Properties Analysis
This compound is a solid at 20°C .Applications De Recherche Scientifique
Food Contact Materials
- Scientific Field : Food Safety
- Application Summary : This compound, specifically its esters with C13-C15 branched and linear alcohols, has been evaluated for use in food contact materials .
- Methods of Application : The substance is used in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products .
- Results : The European Food Safety Authority concluded that there is no safety concern for the consumer if its migration does not exceed 0.05 mg/kg food .
Polymer Stabilizer
- Scientific Field : Polymer Chemistry
- Application Summary : Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a derivative of the compound, is a hindered phenolic antioxidant commonly used as a polymer stabilizer .
- Methods of Application : The compound is incorporated into polymers to prevent oxidative degradation .
- Results : The use of this compound as a stabilizer helps to extend the life and improve the performance of polymers .
Biomarker of Human Exposure
- Scientific Field : Environmental Science
- Application Summary : A study suggests that 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid could be a potential urinary biomarker of human exposure to certain antioxidants .
- Methods of Application : The compound is detected in urine samples as a measure of exposure .
- Results : The study provides evidence of human exposure to certain antioxidants, but more research is needed to confirm these findings .
Lubricating Oil and Cutting Compound
- Scientific Field : Industrial Chemistry
- Application Summary : The compound can be used as an antioxidant group to modify esters. These esters are useful in many fields, such as lubricating oil and cutting compound .
- Methods of Application : The compound is incorporated into esters to provide antioxidant properties and improve the performance of lubricating oils and cutting compounds .
- Results : The use of this compound helps to enhance the stability and performance of these industrial products .
Nanosponge Hydrogel
- Scientific Field : Biotechnology
- Application Summary : Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a derivative of the compound, has been formulated as a nanosponge hydrogel for potential use in treating skin fungal ailments .
- Methods of Application : The compound is loaded into β-cyclodextrins nanosponges and incorporated into a hydrogel .
- Results : The formulation showed higher in vitro antifungal activity against Candida albicans compared to the control fluconazole. In vivo study showed that the formulation increased survival rates, wound contraction, and healing of wound gap and inhibited the inflammation process .
Analytical Applications
- Scientific Field : Analytical Chemistry
- Application Summary : Derivatives of the compound are suitable for use in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Methods of Application : The compound is used in various analytical procedures to calibrate instruments and validate methods .
- Results : The use of this compound helps to ensure the accuracy and reliability of analytical results .
Plastic Extrusion and Moulding
- Scientific Field : Industrial Chemistry
- Application Summary : Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a derivative of the compound, is significantly less volatile than simpler phenolic antioxidants such as butylhydroxytoluene (BHT). This makes it more suitable for stabilising plastics during plastic extrusion and moulding .
- Methods of Application : The compound is incorporated into plastics to provide antioxidant properties and improve the performance during high-temperature processes .
- Results : The use of this compound helps to enhance the stability and performance of these industrial products .
Food Packaging
- Scientific Field : Food Safety
- Application Summary : Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is widely used in commodity plastics, particularly in polyethylenes and polypropylene. It has approval for use in food contact materials, such as plastic food packaging in the EU and US .
- Methods of Application : The compound is incorporated into plastic food packaging to provide antioxidant properties and improve the performance .
- Results : The use of this compound helps to enhance the stability and performance of these food packaging materials .
Topical Delivery of Antimycotic Agents
- Scientific Field : Biotechnology
- Application Summary : Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a derivative of the compound, has been formulated as a nanosponge hydrogel for potential use in treating skin fungal ailments .
- Methods of Application : The compound is loaded into β-cyclodextrins nanosponges and incorporated into a hydrogel .
- Results : The formulation showed higher in vitro antifungal activity against Candida albicans compared to the control fluconazole. In vivo study showed that the formulation increased survival rates, wound contraction, and healing of wound gap and inhibited the inflammation process .
Safety And Hazards
Propriétés
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYUUITDBHVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066561 | |
| Record name | Fenozan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | |
CAS RN |
20170-32-5 | |
| Record name | 3-(3′,5′-Di-tert-butyl-4′-hydroxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20170-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenozan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020170325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenozan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6G09G700F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



